molecular formula C16H15BrN2O B2868049 N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 890583-21-8

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2868049
CAS No.: 890583-21-8
M. Wt: 331.213
InChI Key: VSTOLJCURCIUQL-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the isoquinoline ring system

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O/c17-14-5-7-15(8-6-14)18-16(20)19-10-9-12-3-1-2-4-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOLJCURCIUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320256
Record name N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823987
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890583-21-8
Record name N-(4-bromophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the condensation of 4-bromobenzylamine with isoquinoline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Unfortunately, the search results provided do not contain information regarding the applications of "N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide". However, the search results do mention some related compounds and their applications.

N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and studied for their potential to inhibit urease, with some showing more potency than standard thiourea . These compounds could be beneficial in developing drugs for treating ulcers and related complications .

Other applications of dihydroisoquinoline derivatives include:

  • N-alkylated 3,4-dihydroisoquinolinone derivatives have biological and pharmacological properties, such as anti-nausea, anti-vomiting, antidiabetic, and antiallergy/anti-asthmatic activities .
  • 3,4-dihydroisoquinoline derivatives may be useful in treating conditions where the dopamine 1 receptor plays a role, such as Parkinson's disease, schizophrenia, and Alzheimer's disease . They may also improve motor symptoms in Parkinson's disease and treat depression and attention deficit-hyperactivity disorder (ADHD) .
  • (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides have potential anti-inflammatory and analgesic activities .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in critical cellular pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-bromophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, mechanisms of action, and biological activities of this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the isoquinoline framework followed by the introduction of the bromophenyl group. Various synthetic routes have been explored, often utilizing coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to enhance yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound demonstrate promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of this compound has also been investigated. In studies involving estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), certain derivatives showed notable cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Urease Inhibition

Another area of research focuses on the urease inhibitory activity of this compound. A study found that several analogues demonstrated significant urease inhibition with IC50 values lower than standard thiourea, indicating potential applications in treating conditions like peptic ulcers . The structure-activity relationship (SAR) analysis suggested that electron-donating groups enhance inhibitory activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Molecular docking studies have revealed that the compound can form hydrogen bonds and hydrophobic interactions with key proteins involved in cellular signaling pathways. This interaction can modulate enzyme activities and influence cellular processes such as proliferation and apoptosis .

Case Studies

Study Focus Findings
Study 1AntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria; effective against S. aureus and E. coli .
Study 2AnticancerInduced apoptosis in MCF7 breast cancer cells; demonstrated cell cycle arrest .
Study 3Urease InhibitionPotent urease inhibitors with IC50 values lower than thiourea; SAR indicated importance of substituent position .

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